N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea -

N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-5590787
CAS Number:
Molecular Formula: C18H23FN6O2
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is a derivative of urea and belongs to the class of pyrimidine compounds. This compound has been identified in research as a potential inhibitor of JAK kinases, specifically JAK1 and JAK2. [] JAK kinases play a crucial role in cellular signaling pathways, particularly those involved in inflammation and immunity. Inhibition of JAK kinases has been proposed as a therapeutic strategy for various diseases, including cancer and autoimmune disorders. []

Mechanism of Action

N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is proposed to act as a JAK kinase inhibitor. [] JAK kinases are enzymes responsible for phosphorylating specific tyrosine residues on proteins involved in cellular signaling pathways. Inhibition of JAK kinases can disrupt these signaling pathways and modulate downstream cellular responses. While specific details regarding its mechanism of action are not provided in the literature, it is likely that N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea binds to the catalytic domain of JAK kinases, interfering with their ability to phosphorylate substrate proteins.

Applications

The provided literature suggests a potential application of N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea as a component in pharmaceutical combinations for the treatment or prevention of proliferative diseases. [] Specifically, it is mentioned in combination with other kinase inhibitors targeting Bcr-Abl, Flt-3, FAK, and RAF kinases. [] Proliferative diseases, including cancer, are characterized by uncontrolled cell growth and division. The combined inhibition of multiple kinases involved in cell proliferation could potentially enhance therapeutic efficacy.

N-[(9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-1-oxo-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-11-yl]-N-methylbenzamide

Compound Description: This compound, also known as tipifarnib, is a farnesyltransferase inhibitor that has been investigated for its anticancer activity.

Relevance: While not directly structurally analogous to N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, it is mentioned in a paper discussing the combination of kinase inhibitors for treating proliferative diseases. The paper suggests potential synergistic effects between various kinase inhibitors, including tipifarnib and JAK inhibitors. This connection highlights the broader context of kinase inhibition in cancer therapy, where N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea might also play a role.

1-[4-(4-Ethylpiperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]-3-[4-(6-methylaminopyrimidin-4-yl)oxyphenyl]urea

Compound Description: This compound is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2).

Relevance: This compound shares a urea linkage and substituted phenyl rings with N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, suggesting a similar chemical class and potential for kinase inhibition. The presence of the pyrimidine ring in both compounds further strengthens this structural relationship.

1-[4-(2-Aminopyrimidin-4-yloxy)phenyl]-3-[4-(4-ethylpiperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]urea

Compound Description: This compound is a structurally related analog of the previously mentioned VEGFR2 inhibitor and likely exhibits similar kinase inhibitory activity.

Relevance: This compound shares the core urea linkage, substituted phenyl rings, and a pyrimidine moiety with N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, suggesting a close structural relationship and potential for similar biological activity.

1-[4-(2-Aminopyrimidin-4-yloxy)phenyl]-3-[4-(4-methylpiperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]urea

Compound Description: Another close structural analog of the aforementioned VEGFR2 inhibitors, this compound likely possesses similar kinase inhibitory properties.

Relevance: This compound shares a high degree of structural similarity with N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, featuring a urea linkage, substituted phenyl rings, a pyrimidine ring, and a piperazine substituent. This close resemblance suggests potential for similar biological activity.

Properties

Product Name

N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C18H23FN6O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H23FN6O2/c1-13-2-3-14(10-15(13)19)24-18(26)21-5-4-20-16-11-17(23-12-22-16)25-6-8-27-9-7-25/h2-3,10-12H,4-9H2,1H3,(H,20,22,23)(H2,21,24,26)

InChI Key

MEKVARGIQLMYHW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.